molecular formula C13H14BrN3 B1396321 (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 1255936-24-3

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No. B1396321
M. Wt: 292.17 g/mol
InChI Key: JZZIKMCTVRNYTF-NSHDSACASA-N
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Description

“(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C13H14BrN3 . It is offered by several suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a pyrrolidine ring (a five-membered ring with one nitrogen atom) and a bromophenyl group .

Scientific Research Applications

Hepatitis C Virus Treatment

  • The compound was utilized in the development of potent inhibitors for the Hepatitis C Virus (HCV) NS5A protein. For instance, a study described a series of small-molecule HCV NS5A inhibitors containing 2-pyrrolidin-2-yl-5-{4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)buta-1,3-diynyl]phenyl}-1H-imidazole cores. One such compound demonstrated picomolar potency and favorable pharmacokinetic features, suggesting its potential as a treatment for HCV infection (Ivachtchenko et al., 2014).

Antimicrobial Agents

  • Imidazole derivatives, including those with a 2-bromophenyl group, have been synthesized and evaluated for their antimicrobial properties. A study synthesized various imidazole derivatives and tested them for antimicrobial activities, highlighting the therapeutic potential of imidazole-based compounds in combating microbial infections (Narwal et al., 2012).

Angiotensin II Receptor Antagonism

  • Compounds with imidazole structure have been investigated as angiotensin II receptor antagonists, which could be significant in treating cardiovascular diseases. A series of 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl] substituted]-1H-pyrrol-2-yl]-1H-tetrazoles were explored as novel AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).

Organic Synthesis and Catalysis

  • Imidazole derivatives have been used to facilitate organic synthesis reactions. For example, a study explored the CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine, demonstrating the utility of such compounds in organic synthesis (Jia et al., 2011).

Luminescent Materials

  • Imidazole derivatives have been used in the synthesis of luminescent materials. A study described the synthesis of bipolar phenanthroimidazole–diazacarbazole hybrids, demonstrating their application in the development of efficient and low roll-off red, green, and blue electroluminescent devices (Wang et al., 2016).

Spectroscopic Characterization

  • The spectroscopic characterization and computational study of newly synthesized imidazole derivatives have been conducted to understand their reactivity. This includes investigation into their interactions with water molecules and potential biomedical applications (Hossain et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZIKMCTVRNYTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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